molecular formula C15H12N2O4S B8476731 4-nitro-1-tosyl-1H-indole

4-nitro-1-tosyl-1H-indole

Cat. No.: B8476731
M. Wt: 316.3 g/mol
InChI Key: IZJPEYFMAAJLKN-UHFFFAOYSA-N
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Description

4-Nitro-1-tosyl-1H-indole is a substituted indole derivative characterized by a nitro group (-NO₂) at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the indole ring. The nitro group is a strong electron-withdrawing substituent, while the tosyl group serves as a protective group for the indole nitrogen, enhancing stability and modulating reactivity for downstream synthetic applications.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-nitroindole

InChI

InChI=1S/C15H12N2O4S/c1-11-5-7-12(8-6-11)22(20,21)16-10-9-13-14(16)3-2-4-15(13)17(18)19/h2-10H,1H3

InChI Key

IZJPEYFMAAJLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 4-Nitroindole (C₉H₆N₂O₂).

  • Base : Sodium hydride (NaH, 60% dispersion in mineral oil).

  • Solvent : Tetrahydrofuran (THF).

  • Reagents : Tosyl chloride (TsCl).

  • Conditions :

    • Temperature : 0°C (initial cooling) → room temperature.

    • Time : 1 hour (after NaH addition) → 15 hours (after TsCl addition).

Procedure :

  • Activation : 4-Nitroindole is dissolved in THF and treated with NaH at 0°C to deprotonate the indole nitrogen.

  • Tosylation : Tosyl chloride is added slowly, and the mixture is stirred at room temperature for 15 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with diethyl ether, and purified via recrystallization or column chromatography.

Yield : 60% after recrystallization (DCM/petroleum ether).

Alternative Synthetic Routes

While tosylation of 4-nitroindole is the primary method, alternative pathways involving nitration of 1-tosylindole have been explored. However, these routes are less documented in peer-reviewed literature due to challenges in regioselectivity and nitro-group stability.

Key Reaction Data and Characterization

Table 1: Summary of Tosylation Methods

Method Reagents/Conditions Yield Purification Source
Tosylation of 4-nitroindoleNaH, TsCl, THF, rt, 15 h60%Recrystallization (DCM/PE)
Tosylation of 4-nitroindole-3-carbaldehydeNaH, TsCl, THF, rt, 15 h76%Flash column chromatography

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.34 (d, J = 8.3 Hz, 1H), 8.19 (d, J = 8.1 Hz, 1H), 7.82 (d, J = 3.7 Hz, 1H), 7.78 (d, J = 8.3 Hz, 2H), 7.45–7.41 (m, 2H), 7.26 (d, J = 8.1 Hz, 2H), 2.36 (s, 3H).

  • ¹³C NMR (CDCl₃) : δ 145.8, 140.7, 136.3, 134.6, 130.2, 129.8, 128.6, 127.2, 126.9, 125.8, 124.5, 119.1, 108.1, 105.1, 104.4, 21.5 (CH₃).

Purification and Stability

Purification Methods

  • Recrystallization : DCM/petroleum ether mixtures yield high-purity crystals.

  • Column Chromatography :

    • Eluent : Petroleum ether/ethyl acetate (PE/EtOAc = 5:1).

    • Rf Value : ~0.28–0.60.

Applications and Functionalization

4-Nitro-1-tosyl-1H-indole serves as a precursor for further modifications:

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-amino-1-tosyl-1H-indole.

  • Nucleophilic Substitution : The tosyl group can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

Comparative Analysis of Methods

Table 2: Advantages and Limitations

Method Advantages Limitations
Tosylation of 4-nitroindoleHigh regioselectivity, scalableModerate yield (60%)
Nitration of 1-tosylindolePotential for diverse nitration patternsLow yield, side reactions, nitro stability concerns

Chemical Reactions Analysis

Types of Reactions

1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-nitro-1-tosyl-1H-indole with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR) Applications/Notes References
This compound -NO₂ (4), -Ts (1) C₁₅H₁₃N₂O₄S 323.34 Not reported Likely aromatic proton shifts at δ 7.8–8.2 (Ts), δ 8.0–8.5 (NO₂) Intermediate for drug synthesis
4-Nitroindole -NO₂ (4) C₈H₆N₂O₂ 162.15 Not reported δ 8.2 (H-5), δ 7.6 (H-6), δ 7.3 (H-7) Base structure for nitroindole analogs
1-Ethyl-4-nitro-1H-indole -NO₂ (4), -CH₂CH₃ (1) C₁₀H₁₀N₂O₂ 190.20 Not reported δ 1.4 (t, -CH₂CH₃), δ 4.3 (q, -CH₂) Study of N-alkylation effects
4-Methoxy-5-nitro-1H-indole -OCH₃ (4), -NO₂ (5) C₉H₈N₂O₃ 192.17 Not reported δ 3.9 (s, -OCH₃), δ 8.1 (H-6), δ 7.2 (H-7) Electron-donor/acceptor interplay
4-(Benzyloxy)-1-tosyl-1H-indole -OBn (4), -Ts (1) C₂₂H₁₉NO₃S 377.45 Not reported δ 5.17 (s, -OBn), δ 7.8–7.4 (Ts aromatic protons) Protective group strategies

Key Observations :

Substituent Effects :

  • The tosyl group in this compound increases steric bulk and electron-withdrawing capacity compared to simpler N-alkylated analogs (e.g., 1-ethyl-4-nitro-1H-indole) . This enhances stability but may reduce solubility in polar solvents.
  • The nitro group at position 4 directs electrophilic substitution to the 5- or 7-position, a pattern observed in 4-methoxy-5-nitro-1H-indole .

Reactivity :

  • Tosylated derivatives (e.g., 4-(benzyloxy)-1-tosyl-1H-indole) undergo nucleophilic displacement at the sulfonyl group, enabling selective deprotection or further functionalization .
  • Nitro groups in 4-nitroindole derivatives can be reduced to amines for constructing bioactive molecules, such as indole-based antioxidants .

Spectral Distinctions :

  • The ¹H NMR of tosylated indoles shows characteristic downfield shifts for aromatic protons adjacent to the sulfonyl group (δ 7.8–8.2) .
  • Methoxy substituents (e.g., in 4-methoxy-5-nitro-1H-indole) produce distinct singlets at δ 3.8–4.0 .

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